N'-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a chemical compound characterized by the presence of a bromophenyl group and a dimethylphenoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-bromobenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-(2-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the bromophenyl group and the dimethylphenoxy group provides distinct chemical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C17H17BrN2O2 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-4-3-5-13(2)17(12)22-11-16(21)20-19-10-14-6-8-15(18)9-7-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
HKBCBXAQJMWPLO-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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